N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide
Description
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-4-17-7-5-6-8-18(17)23-20(27)15-25-11-13-26(14-12-25)19-9-10-22-21(24-19)16(2)3/h5-10,16H,4,11-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTWWHHGTOADCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC(=NC=C3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 2-propan-2-ylpyrimidine with piperazine under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate.
Acylation Reaction: The piperazine intermediate is then acylated with 2-bromo-N-(2-ethylphenyl)acetamide. This step usually requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in studies investigating cellular signaling pathways and receptor binding.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases, including cancer and psychiatric disorders.
Industrial Applications: Its derivatives might be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide involves its binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission and potentially alleviating symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]acetamide
- N-(2-ethylphenyl)-2-[4-(2-ethylpyrimidin-4-yl)piperazin-1-yl]acetamide
Uniqueness
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide is unique due to its specific structural features, such as the presence of the 2-propan-2-ylpyrimidinyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can result in different binding affinities, selectivity, and efficacy in biological systems, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
